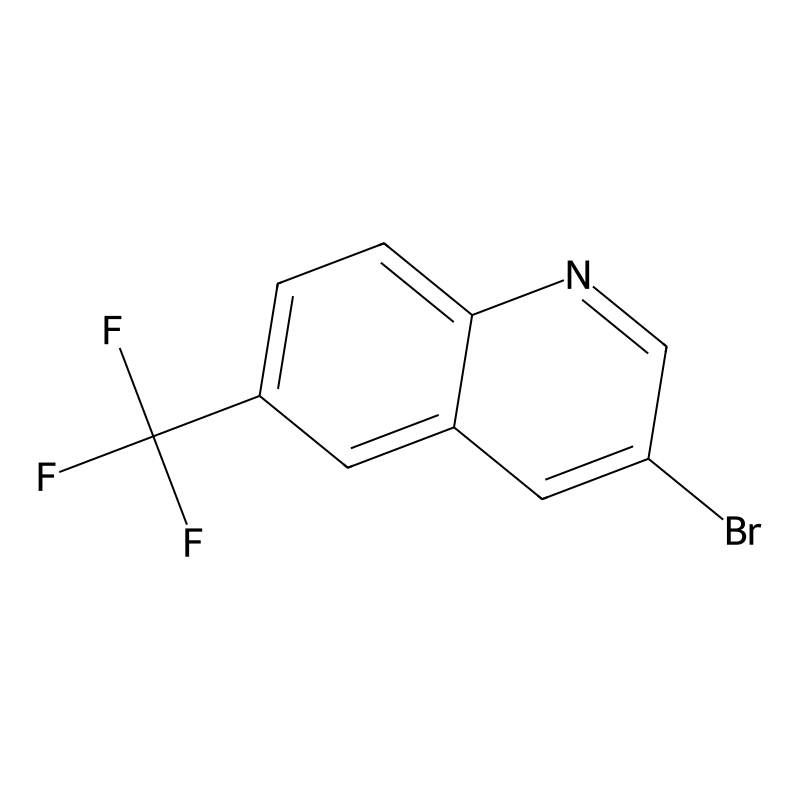3-Bromo-6-(trifluoromethyl)quinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Potential pharmaceutical applications
The core structure of 3-Bromo-6-(trifluoromethyl)quinoline is a quinoline ring, which is a nitrogen-containing heterocyclic aromatic ring system found in many biologically active molecules . The presence of the bromine and trifluoromethyl groups can further modify the molecule's properties, potentially leading to interesting biological activities.
Structure-activity relationship studies
-Bromo-6-(trifluoromethyl)quinoline could be a valuable tool in structure-activity relationship (SAR) studies. SAR studies investigate how changes in a molecule's structure affect its biological properties. By studying how modifications to the core quinoline structure of 3-Bromo-6-(trifluoromethyl)quinoline influence its activity, researchers could gain insights into the design of new drugs with desired properties.
Organic synthesis
-Bromo-6-(trifluoromethyl)quinoline may be a useful intermediate or building block in organic synthesis. The presence of the bromine group makes it a good candidate for further functionalization reactions, allowing chemists to create more complex molecules.
3-Bromo-6-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a bromine atom at the 3-position and a trifluoromethyl group at the 6-position of the quinoline ring. Its chemical formula is with a molecular weight of approximately 276.06 g/mol. The presence of the trifluoromethyl group imparts distinctive electronic properties, making this compound of interest in various chemical and biological applications .
- Electrophilic Aromatic Substitution (EAS): The trifluoromethyl group can influence the reactivity of the aromatic system, allowing for nitration, halogenation, and sulfonation reactions .
- Suzuki-Miyaura Cross-Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds which are essential in organic synthesis .
- Dehydrogenation: Quinoline derivatives can be dehydrogenated using o-quinone-based catalysts to afford more complex structures.
Quinoline derivatives are known for their diverse biological activities. They have been reported to exhibit:
- Antimicrobial properties: Some quinolines show effectiveness against various bacterial and fungal strains.
- Anticancer activity: Certain derivatives have been studied for their potential in inhibiting cancer cell proliferation through various mechanisms.
- Enzyme inhibition: The structural features of 3-bromo-6-(trifluoromethyl)quinoline allow it to interact with specific enzymes, which may lead to therapeutic applications .
Several synthesis methods have been developed for 3-bromo-6-(trifluoromethyl)quinoline:
- Palladium-Catalyzed Reactions: This method involves coupling reactions where trifluoromethyl groups are introduced into quinoline structures via palladium catalysts .
- Cyclization Reactions: The compound can be synthesized through cyclization of β-keto esters or 1,3-diketones with substituted o-nitroanilines under specific conditions .
- Electrophilic Substitution: Direct electrophilic substitution methods can also be employed to introduce bromine and trifluoromethyl groups onto the quinoline ring .
3-Bromo-6-(trifluoromethyl)quinoline has several applications:
- Pharmaceutical Development: Due to its biological activity, it is being explored for potential use in drug development targeting various diseases.
- Material Science: The unique electronic properties imparted by the trifluoromethyl group make it suitable for applications in material science, particularly in developing new polymers and coatings.
- Chemical Synthesis: It serves as an important building block in organic synthesis for creating more complex molecules .
Studies on the interactions of 3-bromo-6-(trifluoromethyl)quinoline with biological targets have revealed:
- Binding Affinity: Research has focused on how this compound binds to specific enzymes or receptors, providing insights into its mechanism of action.
- Steric Effects: The trifluoromethyl group influences steric hindrance and electronic distribution within the molecule, affecting its reactivity and interactions with other compounds .
Several compounds share structural similarities with 3-bromo-6-(trifluoromethyl)quinoline. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-6-(trifluoromethyl)quinoline | Bromine at 2-position | Different substitution pattern affects reactivity. |
| 4-Bromo-6-(trifluoromethyl)quinoline | Bromine at 4-position | Variation in biological activity compared to 3-bromo variant. |
| 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline | Chlorine at 4-position | Chlorine substitution alters electronic properties. |
| 5-Bromo-7-(trifluoromethyl)quinoline | Bromine at 5-position | Different spatial arrangement may affect binding interactions. |
| 4-Methyl-6-(trifluoromethyl)quinoline | Methyl group instead of bromine | Changes in hydrophobicity and sterics. |
Each similar compound exhibits unique properties that can lead to different biological activities and reactivities, making them valuable for various applications in medicinal chemistry and materials science .








